molecular formula C14H13IN4 B6089181 N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline

N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline

Cat. No.: B6089181
M. Wt: 364.18 g/mol
InChI Key: OLSDZBPOKOHDGS-UHFFFAOYSA-N
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Description

N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline is a compound that features a benzotriazole moiety linked to an aniline derivative The presence of the benzotriazole group imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in various chemical syntheses

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline typically involves the reaction of 4-iodo-2-methylaniline with benzotriazole derivatives. One common method includes the use of benzotriazole and formaldehyde in the presence of a base to form the benzotriazol-1-ylmethyl group, which then reacts with 4-iodo-2-methylaniline under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the benzotriazole methodology makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline involves its ability to act as a versatile synthetic intermediate. The benzotriazole moiety can stabilize various reactive intermediates, facilitating a wide range of chemical transformations. The iodine atom and the methyl group on the aniline ring can participate in electrophilic and nucleophilic reactions, respectively .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzotriazol-1-ylmethyl)-4-chloro-2-methylaniline
  • **N-(benzotriazol-1-

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN4/c1-10-8-11(15)6-7-12(10)16-9-19-14-5-3-2-4-13(14)17-18-19/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSDZBPOKOHDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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